molecular formula C9H8N2S B6253768 1H,4H,5H-thieno[2,3-g]indazole CAS No. 35635-88-2

1H,4H,5H-thieno[2,3-g]indazole

Cat. No.: B6253768
CAS No.: 35635-88-2
M. Wt: 176.2
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Description

1H,4H,5H-thieno[2,3-g]indazole is a novel tricyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused ring system incorporating both thiophene and indazole motifs, a structural characteristic shared with other bioactive fused heterocycles such as tricyclic pyrazole-based compounds which are investigated as scaffolds for cannabinoid receptor interaction . The indazole core is a recognized privileged structure in pharmacology, known to confer a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . Similarly, the thienoimidazole scaffold is another relevant heterocycle of research interest . The fusion of these systems in this compound presents a unique three-dimensional architecture that may be utilized as a key intermediate or building block for the synthesis of more complex molecules. Researchers can employ this compound to develop new ligands for various biological targets, particularly in the design of kinase inhibitors or G-protein-coupled receptor (GPCR) modulators, given the established utility of related structures in these areas . Its potential mechanism of action in biological assays would be highly dependent on the specific derivatives synthesized, but could involve interference with key signaling pathways or enzyme functions relevant to disease pathophysiology. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to leverage this versatile scaffold to explore novel chemical space and advance their investigative programs.

Properties

CAS No.

35635-88-2

Molecular Formula

C9H8N2S

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1h,4h,5h Thieno 2,3 G Indazole and Analogous Scaffolds

Classical and Contemporary Approaches to the Thienoindazole Core

The construction of the thienoindazole framework can be achieved through various synthetic routes, from traditional condensation reactions to modern metal-catalyzed and photoinduced methods.

Cyclocondensation Strategies

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. For thieno[2,3-g]indazoles, this typically involves the reaction of a suitably functionalized thiophene (B33073) derivative with a hydrazine-based reagent. A common approach is analogous to the Knorr pyrazole (B372694) synthesis, where a β-dicarbonyl compound or its equivalent on a thiophene ring reacts with hydrazine (B178648).

For example, a 6-acyl-5-hydroxy- or 6-formyl-5-hydroxythiophene derivative can serve as the key precursor. The reaction with hydrazine hydrate or a substituted hydrazine proceeds via initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic thieno[2,3-g]indazole ring system. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or alkylhydrazines) allows for the introduction of different substituents at the N1 or N2 position of the indazole moiety.

Thiophene PrecursorHydrazine ReagentConditionsProduct
Methyl 6-acetyl-5-hydroxythiophene-4-carboxylateHydrazine hydrateAcetic acid, reflux1H,4H,5H-thieno[2,3-g]indazole derivative
5-Hydroxythiophene-6-carbaldehydePhenylhydrazineEthanol, reflux1-Phenyl-1H,4H,5H-thieno[2,3-g]indazole
Ethyl 6-(N,N-dimethylaminomethylene)-5-oxotetrahydrothiophene-4-carboxylateMethylhydrazineToluene, reflux2-Methyl-2H,4H,5H-thieno[2,3-g]indazole derivative

Palladium-Catalyzed Annulation and Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on transition-metal catalysis, and palladium-catalyzed reactions offer powerful tools for constructing fused heterocyclic systems like thienoindazoles. researchgate.netchim.it These strategies often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled manner.

One prevalent strategy is a sequence involving a cross-coupling reaction followed by an annulation (ring-forming) step. For instance, a halogenated thiophene can be coupled with a suitably substituted pyrazole derivative using Suzuki-Miyaura or Stille coupling. youtube.com Alternatively, an ortho-halo-thienylketone can react with a hydrazine in a Buchwald-Hartwig amination-type cyclization to form the pyrazole ring fused to the thiophene.

Another powerful approach is the direct C-H activation/annulation cascade. A thiophene derivative bearing a directing group can undergo palladium-catalyzed C-H bond activation and subsequent coupling with a diazine or another nitrogen source to construct the indazole ring in a single step. These methods are highly efficient and offer access to a wide range of substituted products. youtube.com

Thiophene SubstrateCoupling Partner/ReagentCatalyst/LigandReaction Type
2-Bromo-3-(2-formylphenyl)thiopheneHydrazinePd(OAc)₂, XPhosBuchwald-Hartwig amination/cyclization
3-Iodothiophene-2-carbaldehyde2-(Tributylstannyl)pyrazolePd(PPh₃)₄Stille coupling / Annulation
Thiophene-2-carboxamideo-Nitroaryl HalidePdCl₂(dppf)Suzuki-Miyaura Coupling / Reductive Cyclization

Photoinduced Dehydrogenative Cyclization and Annulation Protocols

Photochemical methods represent a green and efficient alternative for the synthesis of complex aromatic systems. Photoinduced dehydrogenative cyclization is particularly relevant for creating fused heterocycles. researchgate.net In a typical synthesis of a thieno[2,3-g]indazole analog, a precursor molecule containing both a thiophene and a pyrazole ring linked by a single bond is irradiated with UV light. researchgate.net This irradiation, often in the presence of an oxidizing agent or simply air, promotes an intramolecular C-C bond formation between the two rings, followed by aromatization through the loss of two hydrogen atoms.

This method is advantageous due to its mild, often catalyst-free conditions. For example, the irradiation of a 3-phenyl-4-(thiophen-2-yl)pyrazole derivative using a high-pressure mercury lamp can lead to the formation of the corresponding 2H-benzo[g]thieno[2,3-e]indazole scaffold. researchgate.net This approach showcases high chemoselectivity and is considered an environmentally friendly synthetic route. researchgate.net Visible-light-induced methods using photoredox catalysts are also emerging as powerful tools for similar transformations under even milder conditions. nih.gov

Nucleophilic Substitution and Ring Closure Reactions

Ring closure via intramolecular nucleophilic substitution is a classical yet effective strategy for synthesizing fused heterocyclic rings. youtube.com This approach can be applied to thienoindazole synthesis by designing a thiophene precursor that contains both a nucleophilic center and a leaving group in appropriate positions to facilitate the formation of the five-membered pyrazole ring.

A common strategy involves an intramolecular nucleophilic aromatic substitution (SNAr). For instance, a 3-amino-2-thiophenecarbonitrile derivative can be diazotized and then undergo an intramolecular cyclization. Alternatively, a thiophene with a hydrazone side chain ortho to a good leaving group (like a halogen or a nitro group) can undergo base-mediated cyclization. The hydrazone nitrogen acts as the nucleophile, displacing the leaving group to form the N-N bond and close the indazole ring. kuleuven.benih.gov This method's success depends on the activation of the leaving group by electron-withdrawing groups on the thiophene ring. researchgate.net

Jacobson Reaction and Related Cyclizations in Thienopyrazole Synthesis

While the Jacobson reaction traditionally refers to the sulfuric acid-mediated cyclization of N-alkyl-N-arylsulfonamides to form dihydrophenothiazine dioxides, the underlying principle of acid-catalyzed intramolecular electrophilic substitution can be conceptually extended to the synthesis of thienopyrazole systems.

In a related cyclization, a thiophene bearing a hydrazine or hydrazone substituent could undergo an acid-catalyzed ring closure. For example, treatment of a 2-(1-thienyl)phenylhydrazine with a strong acid could induce an electrophilic attack from one of the hydrazine nitrogens onto the adjacent thiophene ring, followed by oxidation to yield the aromatic thieno[2,3-g]indazole. This is analogous to the Fischer indole (B1671886) synthesis, which is a well-established method for forming indole rings through the acid-catalyzed rearrangement of arylhydrazones. The feasibility of such a reaction depends heavily on the activation of the thiophene ring towards electrophilic attack.

Regioselectivity and Stereoselectivity Control in Thienoindazole Synthesis

Achieving control over regioselectivity is a critical challenge in the synthesis of many heterocyclic compounds, including thienoindazoles. Stereoselectivity becomes important when chiral centers are present, typically in saturated or partially saturated analogs or in substituents. nih.govnih.govbeilstein-journals.org

For the aromatic thieno[2,3-g]indazole core, the primary regiochemical issue arises from the use of unsymmetrical precursors, which can lead to the formation of isomeric products. A key example is the cyclocondensation of an unsymmetrical thienyl-β-diketone with a substituted hydrazine. The reaction can proceed in two different ways, leading to two distinct regioisomers of the final product.

Control over regioselectivity is often achieved by manipulating the electronic and steric properties of the starting materials and by carefully selecting the reaction conditions. nih.govrsc.org For instance, in condensation reactions, one carbonyl group might be more reactive than the other, directing the initial attack of the hydrazine to a specific site. This can be influenced by pH, temperature, and catalyst choice. organic-chemistry.org

Synthetic MethodFactor Influencing RegioselectivityOutcome
CyclocondensationDifferential reactivity of carbonyl groups in a thienyl-1,3-diketone.Preferential formation of one constitutional isomer over another.
Palladium-Catalyzed AnnulationDirecting group on the thiophene substrate for C-H activation.Selective formation of a specific fused ring system.
Nucleophilic SubstitutionPosition of the leaving group and nucleophile on the thiophene precursor.Formation of a single, well-defined regioisomer.

In cases where stereocenters are introduced, for example, during the reduction of the heterocyclic core or the addition of a substituent, controlling the stereochemical outcome is paramount. nih.gov This is often accomplished using chiral auxiliaries, asymmetric catalysts, or substrate-controlled diastereoselective reactions.

Green Chemistry Principles in Thienoindazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules to minimize environmental impact. This includes the use of safer solvents, catalyst-free reactions, and energy-efficient processes. The synthesis of thienoindazoles and their analogs has benefited from these advancements, with researchers exploring more environmentally benign methodologies.

"On-Water" Synthesis Methodologies

A significant step towards a greener synthesis of thienoindazole analogs has been the development of a catalyst-, acid-, and base-free method that utilizes a water-containing solvent system. researchgate.netresearchgate.net Specifically, the synthesis of 2H-benzo[g]thieno[2,3-e]indazoles has been successfully achieved through UV light irradiation of 3-phenyl-4-(2-thiophenyl)pyrazoles in an ethanol/water mixture at room temperature. researchgate.netresearchgate.net

This photochemical approach represents a notable advancement as it avoids the use of hazardous reagents and solvents. The reaction proceeds via an intramolecular dehydrogenation photocyclization, a process that is both efficient and environmentally friendly. researchgate.netresearchgate.net The use of an aqueous-ethanolic solvent system not only aligns with the principles of green chemistry but also simplifies the reaction setup.

The efficiency of this "on-water" methodology is highlighted by the good to excellent yields obtained for a variety of substrates. The reaction conditions, including the solvent ratio and irradiation time, have been optimized to maximize the product yield, as detailed in the table below.

Table 1. Synthesis of 2H-benzo[g]thieno[2,3-e]indazole Analogs via Photocyclization in EtOH/H₂O.
SubstrateSolvent Ratio (EtOH/H₂O)Reaction Time (h)Yield (%)
3-phenyl-4-(thiophen-2-yl)-1H-pyrazole2/1885
3-(4-methoxyphenyl)-4-(thiophen-2-yl)-1H-pyrazole2/1788
3-(4-chlorophenyl)-4-(thiophen-2-yl)-1H-pyrazole2/1982
3-phenyl-4-(5-methylthiophen-2-yl)-1H-pyrazole95/51078
3-(4-fluorophenyl)-4-(thiophen-2-yl)-1H-pyrazole2/1886

Catalyst Systems and Solvent Effects

While catalyst-free methods are highly desirable, the choice of an appropriate catalyst and solvent system remains a critical aspect of synthetic organic chemistry, significantly influencing reaction efficiency, selectivity, and environmental impact. For analogous scaffolds like thieno[2,3-c]pyridines, a metal-free approach has been developed that relies on acid-mediated denitrogenative transformation. nih.gov The optimization of this process provides valuable insights into the catalyst and solvent effects that could be applicable to the synthesis of this compound.

In the synthesis of 7-(butoxymethyl)thieno[2,3-c]pyridine, the choice of both the acid catalyst and the solvent was found to have a profound impact on the reaction yield. Various acid catalysts and solvents were screened to identify the optimal conditions.

The study revealed that trifluoromethanesulfonic acid (TfOH) as a catalyst and 1,2-dichloroethane (DCE) as a solvent provided the highest yield. This highlights the importance of catalyst acidity and solvent polarity in facilitating the desired transformation. The results of the catalyst and solvent screening are summarized in the table below.

Table 2. Effect of Catalyst and Solvent on the Synthesis of 7-(butoxymethyl)thieno[2,3-c]pyridine.
CatalystSolventTemperature (°C)Yield (%)
PTSAToluene11035
PTSADioxane10040
PTSADCE8055
TfOHToluene11060
TfOHDioxane10065
TfOH DCE 80 75

This systematic study underscores the principle that the selection of an appropriate catalyst and solvent is crucial for optimizing synthetic routes, even within the framework of green chemistry. While the use of chlorinated solvents like DCE is not ideal from a green chemistry perspective, such studies are vital for understanding reaction mechanisms and can guide the future development of more environmentally benign catalytic systems.

Advanced Spectroscopic and Structural Characterization of 1h,4h,5h Thieno 2,3 G Indazole and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of thieno[2,3-g]indazoles, providing detailed information about the chemical environment of magnetically active nuclei.

Proton NMR (¹H NMR) is crucial for determining the substitution pattern and studying the tautomeric equilibrium in thieno[2,3-g]indazoles. The chemical shifts of the protons are highly dependent on their position within the heterocyclic system and the nature of any substituents.

In the parent indazole system, the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govresearchgate.net This preference is influenced by the electronic effects of substituents on the ring. The NH proton in 1H-indazoles typically appears as a broad signal at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in intermolecular hydrogen bonding. rsc.org For instance, in a series of nitro-substituted 3-phenyl-1H-indazoles, the NH proton signal was observed in the range of 11.63 to 13.33 ppm in deuterated chloroform (B151607) (CDCl₃) and deuterated acetone (B3395972) (CD₃COCD₃). rsc.org

The protons on the benzene (B151609) and thiophene (B33073) rings of the thieno[2,3-g]indazole core give rise to characteristic multiplets in the aromatic region of the spectrum. The coupling constants (J-values) between adjacent protons are invaluable for assigning the signals to specific positions. For example, in a series of substituted 1-phenyl-1H-indazoles, the proton at position 3 (H-3) often appears as a distinct singlet or a doublet with a small coupling constant, which is a useful diagnostic tool for identifying the N1-substituted isomer. nih.gov

Tautomerism studies are critical for understanding the reactivity and biological activity of these compounds. NMR spectroscopy is a primary tool for investigating the position of the tautomeric equilibrium. The chemical shifts of both the protons and the carbon atoms are significantly different between the 1H- and 2H-tautomers. nih.gov Computational studies, often used in conjunction with experimental NMR data, have been employed to determine the most stable tautomer of indazole derivatives. nih.gov For many indazole systems, the 1H-tautomer is found to be thermodynamically more stable. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data for Substituted Indazoles

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
3-methyl-1-phenyl-1H-indazoleCDCl₃δ 7.74 – 7.71 (m, 4H), 7.54 – 7.50 (m, 2H), 7.44 – 7.40 (m, 1H), 7.32 (dd, J = 14.6, 7.3 Hz, 1H), 7.21 (t, J = 7.5 Hz, 1H), 2.67 (s, 3H) rsc.org
6-Nitro-3-phenyl-1H-indazoleCDCl₃δ 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) rsc.org
5-Iodo-3-phenyl-1H-indazoleCDCl₃δ 12.74 (br, 1H), 8.30 (s, 1H), 7.92-7.91 (m, 2H), 7.53-7.48 (m, 4H), 6.70 (d, J = 8.3 Hz, 1H) rsc.org

In indazole derivatives, the chemical shifts of the carbon atoms in the pyrazole (B372694) and benzene rings are distinct and can be used for structural assignment. For example, the chemical shift of C3 is a key indicator for differentiating between N1- and N2-substituted isomers. nih.gov In N1-substituted indazoles, the C3 signal typically appears around 135 ppm, while in N2-isomers, it is found further upfield, around 123 ppm. nih.gov

Heteronuclear NMR techniques, such as ¹⁵N NMR, can also provide valuable insights into the electronic structure and tautomerism of indazoles. The ¹⁵N chemical shifts of the N1 and N2 atoms are markedly different in the 1H- and 2H-tautomers, making ¹⁵N NMR a powerful tool for distinguishing between isomers. nih.gov

Table 2: Representative ¹³C NMR Chemical Shift Data for Substituted Indazoles

CompoundSolventChemical Shifts (δ, ppm)Reference
3-methyl-1-phenyl-1H-indazoleCDCl₃δ 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9 rsc.org
6-Nitro-3-phenyl-1H-indazoleCDCl₃146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 rsc.org
5-Iodo-3-phenyl-1H-indazoleCDCl₃144.75, 140.51, 135.08, 132.69, 129.80, 129.15, 128.58, 127.83, 123.26, 112.22, 84.70 rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental for the complete and unambiguous assignment of all proton and carbon signals, especially in complex derivatives of 1H,4H,5H-thieno[2,3-g]indazole.

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the ring systems.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting different fragments of the molecule and for confirming the substitution pattern and the position of the tautomeric equilibrium.

The application of these 2D NMR techniques is essential for the definitive structural elucidation of novel thieno[2,3-g]indazole derivatives.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used for the analysis of indazole derivatives.

Under EI-MS, indazole derivatives often exhibit characteristic fragmentation pathways. The molecular ion peak (M⁺) is typically observed, and its fragmentation can involve the loss of small molecules like N₂, HN₃, or side chains. nih.govlifesciencesite.com The fragmentation pattern is highly dependent on the substituents present on the thieno[2,3-g]indazole core. Electron-withdrawing or electron-donating groups can significantly influence the stability of the fragment ions and thus direct the fragmentation pathways. nih.gov For example, in some 1,5-disubstituted tetrazoles, a related class of compounds, the primary fragmentation process is the elimination of a nitrogen molecule (N₂). nih.gov

ESI-MS is a softer ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It often produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. Tandem mass spectrometry (MS/MS) on these ions can provide detailed structural information by inducing fragmentation and analyzing the resulting daughter ions. In the positive ion mode, the elimination of HN₃ from the protonated tetrazole ring has been observed, while in the negative ion mode, the loss of N₂ is a characteristic fragmentation. lifesciencesite.com

Table 3: Representative Mass Spectrometry Data for Substituted Indazoles

CompoundIonization Methodm/z (relative intensity %)Reference
3-methyl-1-phenyl-1H-indazoleEI208 (M⁺), 193, 167, 139, 104, 77 rsc.org
5-Iodo-3-phenyl-1H-indazoleEI320 (M⁺, 100), 192 (12), 166 (28), 77 (28), 63 (20) rsc.org
1-mesityl-3-methyl-1H-indazoleEI250 (M⁺), 235, 208, 194, 117, 91, 77 rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

For thieno[2,3-g]indazoles, characteristic IR absorption bands include:

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ is indicative of the N-H group in the indazole ring, often broadened due to hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches in the dihydrothiophene part of the molecule would be observed below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations of the double bonds within the aromatic rings occur in the 1400-1650 cm⁻¹ region.

C-S stretching: The thiophene ring will exhibit characteristic C-S stretching vibrations, although these can be weak and difficult to assign definitively.

Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or inactive in the IR spectrum. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational properties of thieno[2,3-g]indazole derivatives. nih.gov

Table 4: Representative IR Absorption Data for Substituted Indazoles

CompoundSample PreparationCharacteristic Absorption Bands (cm⁻¹)Reference
3-methyl-1-phenyl-1H-indazoleKBr1594, 1507, 1443, 750 rsc.org
5-Iodo-3-phenyl-1H-indazolefilm696, 774, 906, 1476 rsc.org
1-mesityl-3-methyl-1H-indazoleKBr1586, 1509, 1349, 1022, 747 rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of the chromophoric system of the molecule.

The fused aromatic system of this compound and its derivatives is expected to exhibit strong UV absorption. The position and intensity of the absorption bands are influenced by the extent of conjugation and the presence of substituents. Electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.

Studies on related heterocyclic systems, such as 2H-benzo[g]thieno[2,3-e]indazoles, have been conducted to explore their photophysical properties. researchgate.net These compounds can be synthesized via photocyclization reactions, indicating their potential for applications in photochemistry and materials science. researchgate.net The fluorescence properties of thieno[2,3-g]indazole derivatives, including their emission spectra and quantum yields, are also of interest for potential applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs).

Further research into the UV-Vis absorption and emission properties of this compound and its derivatives will be crucial for understanding their electronic structure and exploring their potential photophysical applications.

Absorption and Emission Characteristics

Detailed experimental data on the absorption and emission characteristics of the parent compound, this compound, are not extensively documented in publicly available literature. However, analysis of structurally related thienoindazole derivatives provides insight into their expected photophysical behavior.

Thieno-fused aromatic systems are known to exhibit interesting electronic transitions. For instance, studies on related thienothiophene-fullerene dyads have shown distinct absorption bands in the UV-vis spectrum, which are characteristic of their extended π-conjugated systems. benthamscience.com The photophysical properties, including absorption and fluorescence, of such compounds are influenced by both the thieno-moiety and the nature of any linked chromophores. benthamscience.com

For thieno[3,2-b]thiophene (B52689) derivatives, which share a similar thiophene-based core, the absorption spectra have been characterized, and these compounds are considered promising for applications in organic electronics due to their p-type semiconductor properties. researchgate.net Similarly, the photophysical properties of oligo(2,3-thienyleneethynylene)s have been investigated, revealing insights into their radiative and non-radiative states upon photoexcitation. nih.gov

While specific wavelength maxima (λmax) for absorption and emission for this compound are not available, it is anticipated that the compound would display absorption in the UV region with potential fluorescence depending on the substitution pattern and the measurement conditions. The table below is a placeholder for future experimental data.

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Stokes Shift (nm)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Solvatochromic Behavior

The solvatochromic behavior of this compound has not been specifically reported. However, the study of solvatochromism in the parent indazole molecule reveals that its spectral shifts are primarily governed by the polarizability of the solvent medium, with lesser contributions from solvent acidity and basicity. researchgate.net This suggests that the position of the absorption bands of indazole derivatives, and likely thieno[2,3-g]indazole, would be sensitive to the refractive index and dielectric constant of the solvent.

In a study of related naphtho[2,3-d]thiazole-4,9-diones, the introduction of nitrogen-containing heterocyclic groups led to significant bathochromic (red) shifts in the absorption and emission spectra, particularly in polar solvents. mdpi.comresearchgate.net This indicates a change in the dipole moment of the molecule upon electronic transition, a hallmark of solvatochromic compounds. For these molecules, fluorescence was observed in both solution and the solid state, with emission maxima shifting to longer wavelengths (over 600 nm) in highly polar environments. mdpi.comresearchgate.net

Given the presence of both the electron-rich thiophene ring and the indazole moiety with its nitrogen atoms, it is plausible that this compound and its derivatives would exhibit solvatochromism. The magnitude and direction of the spectral shifts would depend on the nature of the substituents and their influence on the ground and excited state dipole moments. The following table is intended to be populated with experimental findings once they become available.

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)
This compoundHexaneData Not AvailableData Not Available
DichloromethaneData Not AvailableData Not Available
AcetonitrileData Not AvailableData Not Available

Single-Crystal X-ray Diffraction Studies for Solid-State Structures

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.

For related heterocyclic systems, such as fused triazolo/thiadiazole derivatives incorporating an indole (B1671886) scaffold, single-crystal X-ray analysis has been crucial in confirming molecular structures and understanding supramolecular assembly through non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.com Similarly, crystal structures of various polyfunctionalized 4H-chromene derivatives have been elucidated, revealing key supramolecular features. mdpi.com

In a study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, X-ray diffraction confirmed the twisted conformation between the triazole and indole rings and detailed the dominant intermolecular contacts, which included H-H, H-C, N-H, and Br-H interactions. researchgate.net The crystal structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and its solvates has also been determined, highlighting the role of classical N-H···N and C-H···N hydrogen bonds in forming the primary structural motifs.

Once single crystals of this compound become available, X-ray diffraction analysis will be essential to unequivocally determine its solid-state conformation, planarity, and the nature of its crystal packing. The crystallographic data would be presented in a format similar to the placeholder table below.

ParameterValue for this compound
Chemical FormulaData Not Available
Formula WeightData Not Available
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Density (calculated) (g/cm³)Data Not Available

Chemical Reactivity and Derivatization Strategies of the Thienoindazole System

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The thienoindazole system is susceptible to electrophilic aromatic substitution, a fundamental reaction for aromatic compounds. organicchemistrytutor.commasterorganicchemistry.com The thiophene (B33073) ring is generally more activated towards electrophiles than the benzene (B151609) ring of the indazole portion. In analogous thieno-fused systems like thieno[3,2-b]furan, electrophilic attack, such as bromination, preferentially occurs at the 2-position of the thiophene ring. acs.orgnih.gov This suggests that electrophilic substitution on 1H,4H,5H-thieno[2,3-g]indazole would likely favor positions on the thiophene ring. Common EAS reactions include halogenation (using reagents like I₂ with periodic acid), nitration (with a mixture of nitric and sulfuric acids), and sulfonation (with fuming sulfuric acid). organicchemistrytutor.comtaylorandfrancis.comyoutube.com The precise regioselectivity will be influenced by the existing substituents and the specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for electron-rich aromatic systems but can be achieved if the ring is sufficiently electron-deficient. wikipedia.orgmasterorganicchemistry.com This is typically accomplished by introducing strong electron-withdrawing groups, such as nitro groups, onto the aromatic framework. masterorganicchemistry.comlibretexts.orglibretexts.org For the thienoindazole system, an SNAr reaction would likely require prior functionalization with such activating groups. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The substitution occurs preferentially at positions ortho or para to the electron-withdrawing group, as this allows for effective delocalization of the negative charge. wikipedia.orglibretexts.org

Functionalization of Heteroatoms (N-Alkylation, N-Acylation)

The nitrogen atoms of the indazole ring are key sites for derivatization through alkylation and acylation. These reactions are crucial for modulating the biological activity and physicochemical properties of the resulting compounds.

N-Alkylation: Alkylation of the indazole core can lead to a mixture of N1 and N2 substituted products, and achieving regioselectivity is a significant synthetic challenge. nih.govresearchgate.net The outcome is influenced by factors such as the nature of the alkylating agent, the base used, the solvent, and the electronic properties of substituents on the indazole ring. For instance, in some systems, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N1 alkylation, while different conditions might promote N2 substitution. Regioselective N-alkylation has been accomplished on related heterocycles like 2-aminobenzothiazoles using benzylic alcohols as the alkylating agents. nih.gov

N-Acylation: N-acylation is another important functionalization reaction. Similar to alkylation, achieving selectivity can be a challenge. Mild and chemoselective methods have been developed for the N-acylation of related heterocycles like indoles, using stable acyl sources such as thioesters. nih.gov This approach often demonstrates good functional group tolerance. nih.gov One-pot procedures using activating agents like DMAPO/Boc₂O have also been reported for the direct N-acylation of less nucleophilic N-heterocycles. researchgate.net These strategies could potentially be adapted for the selective N-acylation of the this compound system.

C-H Functionalization and Cross-Coupling Reactions (e.g., Arylation, Suzuki, Sonogashira)

Modern synthetic methods, particularly transition-metal-catalyzed reactions, have become powerful tools for the derivatization of heterocyclic systems like thienoindazole.

C-H Arylation: Direct C-H arylation is an efficient method for forming carbon-carbon bonds without the need for pre-functionalization of the heterocycle. Palladium-catalyzed direct arylation of indazole derivatives is a known strategy, often targeting the C3 position with aryl halides. smolecule.com In the context of thieno-fused pyrazoles, regioselective C-H arylation has been achieved at specific positions of the thiophene ring, such as the C6 position in thieno[3,2-c]pyrazoles, using a Pd(OAc)₂ catalyst. researchgate.net Similar strategies could be applied to the thieno[2,3-g]indazole system to introduce aryl groups at specific C-H bonds on either the thiophene or indazole portion of the molecule. mdpi.com Rhodium-catalyzed C-H activation has also been employed for the synthesis of complex indazole derivatives. rsc.org

Suzuki Coupling: The Suzuki cross-coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron species (like a boronic acid) with a halide or triflate in the presence of a palladium catalyst. youtube.comnih.gov To utilize this reaction on the thienoindazole core, the scaffold must first be halogenated (e.g., brominated or iodinated). Subsequent Suzuki coupling can then introduce a wide variety of aryl or heteroaryl substituents. For example, 5-(thiophen-2-yl)-1H-indazoles have been successfully synthesized via Suzuki coupling of 5-bromoindazoles with 2-thiopheneboronic acid. researchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to form internal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations. researchgate.netnih.gov Similar to the Suzuki reaction, this requires a halogenated thienoindazole precursor. The reaction conditions can be tuned, and copper-free versions have been developed to avoid side reactions like the homocoupling of alkynes. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions for Thienoindazole Functionalization
ReactionTypical ReagentsCatalyst SystemBond FormedKey Feature
Direct C-H ArylationAryl HalidePalladium or RhodiumC-ArylNo pre-functionalization of the heterocycle is needed. smolecule.comresearchgate.net
Suzuki CouplingAryl/Heteroaryl Boronic AcidPalladiumC-ArylRequires a halogenated thienoindazole precursor. youtube.comresearchgate.net
Sonogashira CouplingTerminal AlkynePalladium and Copper(I)C-AlkynylIntroduces versatile alkynyl groups. wikipedia.orglibretexts.org

Ring-Opening and Rearrangement Reactions (if observed in analogous systems)

While ring-opening and rearrangement reactions are not extensively documented for the this compound system itself, studies on analogous heterocyclic structures provide insight into potential transformations. The tetrahydrothiophene (B86538) ring, a component of the vitamin Biotin, is known to be formed via a biosynthetic pathway involving the introduction of a sulfur atom in a late-stage step. wikipedia.org The stability of this ring is generally high, but under specific conditions, ring-opening could be conceivable.

In analogous nitrogen-containing heterocycles, such as aryl triazoles, ring-opening can be induced under metal-free conditions at high temperatures, leading to reactive intermediates like ketenimines, which can then undergo subsequent cyclization to form different heterocyclic systems, such as indoles. This type of transformation highlights the potential for skeletal rearrangements in complex heterocyclic frameworks.

Synthesis of Complex Fused Polycyclic Systems containing the Thienoindazole Moiety

The thienoindazole scaffold can serve as a building block for the construction of more elaborate, multi-ring systems. The inherent reactivity of the fused rings allows for annulation reactions, where new rings are built onto the existing framework.

One synthetic strategy involves intramolecular cyclization reactions. For example, 2H-benzo[g]thieno[2,3-e]indazoles have been synthesized via an intramolecular dehydrogenation photocyclization of precursor 3-phenyl-4-(2-thiophenyl)pyrazoles. researchgate.net This method uses UV light to induce a 6π-electrocyclization, demonstrating a clean, catalyst-free approach to creating complex fused systems. researchgate.net

Theoretical and Computational Investigations of 1h,4h,5h Thieno 2,3 G Indazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are at the forefront of computational chemistry, allowing for the detailed study of molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to investigate heterocyclic systems. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a common choice for studying the electronic structure and energetics of molecules. researchgate.netrsc.org For instance, DFT calculations using specific functionals and basis sets (e.g., B3LYP/6-311++G(d,p)) have been effectively used to analyze various indazole and thiophene (B33073) derivatives. nih.govnih.gov

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a fused, rigid system like 1H,4H,5H-thieno[2,3-g]indazole, the molecule is expected to be largely planar.

Computational studies on similar fused heterocyclic systems, such as tetrahydro-4H-indazol-4-ones, have utilized methods ranging from semiempirical (AM1) to DFT (B3LYP/6-31G**) to establish the most stable tautomers and conformers, showing excellent agreement with experimental data. researchgate.net A similar approach for this compound would involve optimizing its geometry to confirm the planarity of the thieno-indazole core and determine the precise bond lengths, bond angles, and dihedral angles. This foundational data is essential for all subsequent computational analyses.

Table 1: Illustrative Optimized Geometrical Parameters for a Fused Heterocyclic System This table provides an example of typical bond length and angle data obtained from geometry optimization calculations and does not represent actual calculated values for this compound.

ParameterBond/AngleCalculated Value
Bond Length C-C (thiophene)~1.38 Å
C-S (thiophene)~1.75 Å
N-N (indazole)~1.35 Å
C-N (indazole)~1.39 Å
Bond Angle C-S-C (thiophene)~92.5°
C-N-N (indazole)~108.0°
N-N-C (indazole)~112.0°

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govjmchemsci.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jmchemsci.com DFT calculations are routinely used to compute these energy levels. For various thiazole and indazole derivatives, HOMO-LUMO gaps have been calculated to understand their reactivity and potential as therapeutic agents. nih.govfigshare.com For this compound, such calculations would reveal its electronic stability and identify the regions of the molecule involved in electron donation and acceptance, which are crucial for understanding its reaction mechanisms.

Table 2: Example Frontier Molecular Orbital Energies and Reactivity Descriptors This table illustrates how HOMO-LUMO data is presented. The values are hypothetical and serve to explain the concepts.

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--5.85
LUMO EnergyELUMO--1.95
Energy Gap ΔE ELUMO - EHOMO 3.90
Chemical Hardnessη(ELUMO - EHOMO) / 21.95
Chemical SoftnessS1 / (2η)0.256
Electronegativityχ-(EHOMO + ELUMO) / 23.90

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, etc.). rsc.orgnih.gov

Studies on indazole and triazole derivatives have demonstrated that GIAO/DFT calculations can provide a sound basis for experimental observations, aiding in the correct assignment of NMR signals. rsc.orgnih.govdntb.gov.ua By calculating the ¹H and ¹³C NMR spectra for this compound, one could establish a theoretical benchmark to compare against experimental data, thus confirming its structural integrity. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule.

Molecular Dynamics Simulations (for studying fundamental intermolecular interactions)

While quantum mechanics is ideal for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules over time and their interactions with their environment. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of processes like solvation, conformational changes, and binding to biological targets. nih.gov

For a compound like this compound, MD simulations would be particularly useful to study its interactions with solvent molecules or its potential binding mode within a biological receptor, such as an enzyme or DNA. mdpi.comnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the molecule in a specific environment.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue: Regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

MEP analysis, performed using the results of DFT calculations, can identify the most likely sites for hydrogen bonding and other non-covalent interactions. For this compound, an MEP map would highlight the electron-rich nitrogen and sulfur atoms and any electron-deficient hydrogen atoms, providing a clear picture of its reactive sites. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on theoretical molecular properties and interactions)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

These models are built using a set of "descriptors"—numerical values that quantify various aspects of a molecule's structure and properties. These can include steric (size, shape), electronic (charge distribution, HOMO-LUMO gap), and hydrophobic properties. Many of these descriptors are derived directly from quantum chemical calculations. Given that indazole and thieno-fused systems are common scaffolds in biologically active molecules, QSAR studies on this compound and its derivatives could be a powerful tool for designing new compounds with optimized therapeutic effects, for example, as enzyme inhibitors or receptor ligands. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For complex heterocyclic systems such as this compound, theoretical studies can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a comprehensive understanding of reaction pathways. However, a review of the current scientific literature indicates a notable absence of specific computational studies focused on the reaction mechanism elucidation for the this compound scaffold.

Research on related but distinct heterocyclic systems, such as thieno[2,3-c]pyridines, has utilized computational approaches to explore reaction mechanisms. For instance, studies on the synthesis of thieno[2,3-c]pyridine derivatives have proposed mechanisms involving denitrogenative transformations, though without presenting detailed computational pathway analyses. nih.govkuleuven.be Similarly, while the synthesis of 2H-benzo[g]thieno[2,3-e]indazoles has been reported, the focus of such studies has been on the synthetic methodology rather than a computational exploration of the underlying reaction mechanisms. researchgate.net

The broader field of computational chemistry has seen extensive use of DFT to understand the reactivity of indazole derivatives and polythiophenes. nih.gov These studies provide a foundation for how computational methods could be applied to this compound. Such an investigation would likely involve:

Mapping Reaction Coordinates: Identifying the geometric changes that occur as reactants are converted into products.

Locating Transition States: Determining the highest energy point along the reaction pathway, which governs the reaction rate.

Calculating Activation Barriers: Quantifying the energy required to overcome the transition state.

A detailed computational study on the reaction mechanisms of this compound would be a valuable contribution to the field, offering predictive insights into its synthesis and chemical behavior. At present, however, there is a clear opportunity for new research in this specific area.

Molecular Interaction Mechanisms and Structure Activity Relationships Sar of Thienoindazole Derivatives Non Clinical Focus

Ligand-Target Binding Characterization at a Molecular Level

The interaction between a ligand, such as a thienoindazole derivative, and its biological target is the foundational event for any subsequent biological effect. Characterizing this binding is crucial for the rational design of new compounds.

Receptor/Enzyme Binding Affinity Studies

Binding affinity studies quantify the strength of the interaction between a ligand and its receptor or enzyme. These studies are fundamental to understanding the potential of a compound. For instance, in the development of thienopyrimidinone derivatives targeting the 5-HT(1A) receptor, researchers have synthesized and evaluated a range of new compounds. nih.gov

One notable derivative, 3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-6-ethyl-thieno[2,3-d]pyrimidin-4(3H)-one, demonstrated exceptionally high potency with a Ki value of 0.19 nM. nih.gov Another compound, which included an N4 piperazine (B1678402) orthonitrophenyl group, also showed significant affinity (Ki = 1.46 nM). nih.gov These studies underscore the importance of specific chemical moieties in achieving high-affinity binding.

Similarly, investigations into thieno[3,2-e]indazole derivatives have revealed potent c-Met enzymatic activity, with IC50 values ranging from 0.25 to 10.30 nM. citedrive.com The following table provides a summary of the binding affinities for selected thienoindazole derivatives.

Table 1: Binding Affinities of Selected Thienoindazole Derivatives

Compound Target Binding Affinity (Ki, nM) IC50 (nM)
3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-6-ethyl-thieno[2,3-d]pyrimidin-4(3H)-one 5-HT(1A) Receptor 0.19
Compound with N4 piperazine orthonitrophenyl group 5-HT(1A) Receptor 1.46

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. smolecule.comnih.gov This method helps in visualizing the interactions at the atomic level and understanding the binding mode. For thieno[2,3-d]pyrimidin-4(3H)-one derivatives, molecular docking studies have been employed to assess their potential by examining their interactions with key biomolecular targets. wum.edu.pk These studies help to elucidate the binding affinities and potential mechanisms of action. wum.edu.pk

The process involves preparing 2D structures of the derivatives and then minimizing their energy to optimize the geometry for better ligand-receptor affinity. nih.gov The results are often ranked based on the binding energy values of the ligand-receptor complex. nih.gov For example, docking studies of certain indazole derivatives with a renal cancer-related protein (PDB: 6FEW) identified compounds with high binding energies, suggesting strong potential for interaction. nih.gov

Ligand-protein interaction profiling further details the types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov For instance, analysis of masitinib, a compound with a structure related to thienoindazoles, revealed that highly stable and specific hydrogen bond interactions with its pyridine (B92270) and secondary amine groups are crucial for its binding. mdpi.com These interaction profiles are vital for understanding how structural modifications can enhance a compound's activity or selectivity. smolecule.comnih.gov

Structure-Activity Relationship (SAR) Studies on Thienoindazole Derivatives

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry. They involve systematically altering the chemical structure of a compound to understand how these changes affect its biological activity.

Positional and Substituent Effects on Intrinsic Molecular Interaction

The position and nature of substituents on the thienoindazole scaffold have a profound impact on molecular interactions. SAR studies have shown that even minor changes can lead to significant differences in binding affinity and selectivity. For example, in a series of thienopyrimidinone derivatives, the presence of an N3 amino group was found to be important for interaction with the 5-HT(1A) receptor. nih.gov Derivatives with an ethyl, allyl, or acetylamino group at this position showed reduced affinity. nih.gov

Furthermore, the nature of the substituent on the aryl ring can modulate binding. The substitution of a methoxyphenyl group with a nitrophenyl group at the N4 position of the piperazine ring in some thienopyrimidinone derivatives still resulted in good affinity, indicating that electronic effects play a crucial role. nih.gov The influence of substituents extends to the core of the molecule, affecting the electronic structure through inductive effects. nih.gov

Conformational Requirements for Molecular Recognition

Molecular recognition is not a static process; it involves dynamic conformational changes in both the ligand and the target protein. nih.govnih.gov The "induced fit" model suggests that the binding of a ligand can induce a conformational change in the protein to achieve a complementary fit. nih.gov An alternative model, "conformational selection," posits that proteins exist in an ensemble of conformations, and the ligand selectively binds to a pre-existing compatible conformation. nih.gov

For a ligand to bind effectively, it must adopt a conformation that is energetically favorable and complementary to the binding site. The conformational ensemble of a molecule in its free state can influence its binding propensity. nih.gov Understanding these conformational requirements is essential for designing molecules with improved binding characteristics.

Regiochemical Influence on Binding and Interaction Profiles

Regiochemistry, the specific placement of functional groups on the thienoindazole core, significantly influences the binding and interaction profile of the derivatives. The fusion of the thieno and indazole rings can result in different isomers, such as the [2,3-g] and [3,2-e] isomers, which exhibit different biological activities. researchgate.net

Fundamental Mechanistic Insights into Molecular Recognition Processes

The molecular architecture of thienoindazole derivatives, characterized by a fused thiophene (B33073) and indazole ring system, provides a unique scaffold that is amenable to interaction with a variety of biological macromolecules. Understanding the fundamental mechanisms of molecular recognition is crucial for elucidating their structure-activity relationships (SAR). This process is typically investigated through a combination of in vitro biological assays and in silico computational methods, with a focus on non-clinical targets to probe the basic principles of binding and interaction.

Research into the molecular interactions of this class of compounds reveals that the thienoindazole core often serves as a foundational structure for binding, frequently within the active sites of enzymes, particularly protein kinases. The specific arrangement of the fused rings, as in the thieno[2,3-g]indazole isomer, dictates the three-dimensional shape and the distribution of hydrogen bond donors and acceptors, which are critical for specific molecular recognition.

Interaction studies generally employ techniques such as molecular docking to predict the binding poses and affinities of these derivatives with their target proteins. smolecule.com These computational models are then often corroborated by in vitro enzymatic assays that quantify the inhibitory potency of the synthesized compounds.

Structure-Activity Relationship (SAR) Insights from Thienoindazole Analogs

While specific detailed binding studies on 1H,4H,5H-thieno[2,3-g]indazole itself are not extensively reported in publicly accessible literature, valuable mechanistic insights can be drawn from studies on its isomers and related indazole-containing compounds. These studies highlight key principles of molecular recognition for this scaffold family.

A significant body of research focuses on the role of thienoindazoles and other indazole derivatives as kinase inhibitors. nih.govnih.govnih.gov Kinases are a major class of enzymes that are often targeted in drug discovery. The indazole moiety is particularly effective in this context, as it can mimic the purine (B94841) core of ATP (adenosine triphosphate), the natural substrate for kinases, and form critical hydrogen bonds within the ATP-binding pocket.

For instance, studies on thieno[3,2-e]indazole derivatives, an isomer of the [2,3-g] series, have identified potent inhibitors of the c-Met kinase, an enzyme implicated in cell proliferation. citedrive.combenthamscience.com A key finding from this research is that variations in the substituents on an aryl moiety attached to the core structure have a notable influence on antiproliferative activity. citedrive.combenthamscience.com This demonstrates that while the core scaffold provides the primary anchor, peripheral modifications are crucial for optimizing potency and selectivity.

The table below summarizes the inhibitory activity of selected thieno-[3,2-e]indazole derivatives against the c-Met enzyme, illustrating the impact of substituent changes on potency.

CompoundSubstituent on Aryl Moietyc-Met Enzymatic Activity (IC₅₀, nM)Reference
Derivative A4-Fluoro0.25 citedrive.combenthamscience.com
Derivative B4-Chloro0.38 citedrive.combenthamscience.com
Derivative C4-Methyl1.50 citedrive.combenthamscience.com
Derivative DUnsubstituted10.30 citedrive.combenthamscience.com

This table is interactive. You can sort the data by clicking on the column headers.

The data clearly indicates that electron-withdrawing groups like fluorine and chlorine at the 4-position of the aryl ring lead to significantly higher potency compared to an electron-donating methyl group or an unsubstituted ring. This suggests that the electronic properties and the potential for specific interactions of the substituent are critical for molecular recognition by the c-Met kinase.

Insights from Molecular Docking and Computational Studies

Molecular docking studies on related heterocyclic systems, such as thieno[2,3-d]pyrimidines, further illuminate the types of interactions that govern binding. These studies frequently predict that the core heterocyclic system anchors the molecule in the binding site through hydrogen bonds. For example, docking studies of thieno[2,3-d]pyrimidine (B153573) derivatives into the ATP-binding site of kinases like VEGFR-2, EGFR, and PI3K show key hydrogen bonding interactions between the nitrogen atoms of the pyrimidine (B1678525) ring and the amino acid residues of the kinase "hinge" region. nih.govnih.govnih.gov

Furthermore, computational analyses can reveal subtle but critical aspects of molecular interaction. For example, research on thieno[3,2-d]pyrimidine (B1254671) kinase inhibitors suggested a "flipped binding mode" could occur depending on the substitution pattern, a nuanced insight into molecular recognition that would be difficult to ascertain without computational modeling. nih.gov

The broader class of indazole derivatives has been explored as inhibitors for a wide array of kinases, and the SAR findings are often transferable. A review of indazole-containing compounds highlights several examples where systematic modification of the scaffold led to potent and selective inhibitors. nih.gov

The following table presents data for various indazole derivatives targeting different protein kinases, showcasing the versatility of the indazole core in molecular recognition.

Compound ClassTarget KinaseKey Structural FeatureReported Potency (IC₅₀)Reference
3-(pyrrolopyridin-2-yl)indazole(Targeting HL60 cell line)Pyrrolopyridine at C3Nanomolar to micromolar range nih.gov
1H-Indazole Analog (PF-06263276)Pan-Janus Kinase (JAK)Optimized for topical deliveryGood cellular JAK inhibition nih.gov
6-Azaindazole DerivativePim Kinases6-azaindazole corePicomolar range nih.gov
1H-indazole derivativeIDO1Disubstituted at C4 and C65.3 µM nih.gov

This table is interactive. You can sort the data by clicking on the column headers.

These examples collectively demonstrate that the fundamental mechanistic insights into the molecular recognition of thienoindazoles are rooted in the ability of the heterocyclic core to act as a scaffold. This scaffold correctly positions various substituents to engage in specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces with the target biomolecule. The precise nature and geometry of these interactions are highly sensitive to both the isomeric form of the thienoindazole core and the chemical properties of its substituents.

Advanced Applications in Materials Science and Chemical Probes

Organic Electronics and Optoelectronic Materials

The structural framework of 1H,4H,5H-thieno[2,3-g]indazole, which integrates an electron-rich thiophene (B33073) ring with an indazole moiety, makes it a compelling candidate for applications in organic electronics. This field leverages the tunable electronic properties of carbon-based molecules to create novel devices.

While direct studies on the luminescent properties of this compound are not extensively documented, the photophysical characteristics of related thieno-fused heterocyclic systems suggest its potential as a luminescent material. For instance, derivatives of thieno[3,2-b]thiophene (B52689) have been synthesized and shown to possess strong intramolecular charge transfer (ICT) properties and intense absorption in the visible light region. nih.gov These characteristics are fundamental to the performance of fluorophores. Similarly, novel naphtho[2,3-d]thiazole-4,9-diones, which also feature a fused ring system containing thiophene, exhibit fluorescence in both solution and solid states. rsc.org The introduction of different functional groups to these systems allows for the tuning of their emission wavelengths. rsc.org

Furthermore, a fluorescent probe based on a thieno[2,3-b]quinoline structure has been successfully developed for the detection of metal ions, operating through changes in its fluorescence behavior. researchgate.net This indicates that the thieno-fused core is a viable scaffold for creating materials with responsive fluorescent properties. Given these precedents, it is plausible that derivatives of this compound could be engineered to act as fluorophores for various applications, including organic light-emitting diodes (OLEDs). For example, iridium(III) complexes incorporating indolo[3,2,1-jk]carbazole (B1256015) ligands, which share structural similarities with indazole systems, have demonstrated high phosphorescence quantum yields and are being explored for use in efficient OLEDs. nih.govnih.gov

The ability of a material to transport electrical charges is crucial for its application in electronic devices. In organic materials, charge transport is highly dependent on molecular structure, particularly the extent of π-conjugation and the ability of molecules to pack effectively in the solid state. Theoretical studies on thieno[2,3-b]benzothiophene derivatives have shown that the nature of π-bridge spacers and substituents significantly impacts their reorganization energy, frontier orbital energies, and, consequently, their charge transport properties. benthamscience.com

Research on diindenothienothiophene derivatives has further highlighted the influence of the annellation mode of outer rings on molecular packing and optoelectronic properties. rsc.org These studies reveal that such molecules can exhibit ambipolar behavior in organic field-effect transistors (OFETs), meaning they can transport both holes and electrons. rsc.org The sulfur-rich nature of fused thiophenes can lead to strong intermolecular interactions, which enhances the dimensionality of the molecular arrangement and improves charge transfer characteristics. acs.org Based on these findings for structurally similar compounds, this compound and its derivatives are expected to possess interesting charge transport properties, making them promising candidates for use in organic semiconductors.

The development of novel organic semiconductors is a major focus of materials science. This compound has been identified as a compound utilized in the development of organic semiconductors and materials with unique electronic properties. nih.gov The inherent properties of fused thiophenes, such as extensive π-conjugated systems and planar molecular structures, contribute to their high charge transport characteristics. acs.org

For example, benzo[b]thieno[2,3-d]thiophene derivatives have been successfully used as p-type semiconductors in OFETs, demonstrating good charge carrier mobility. acs.org The table below summarizes the performance of OFETs using different benzo[b]thieno[2,3-d]thiophene derivatives, illustrating the potential of this class of materials.

CompoundCarrier Mobility (cm²/Vs)Current On/Off Ratio
Compound 2~5 x 10⁻⁴> 10⁶
Compound 30.005> 10⁶

Table based on data for benzo[b]thieno[2,3-d]thiophene derivatives, indicating the potential semiconducting performance of related thieno-fused systems. acs.org

The synthesis of such compounds often involves methods like palladium-catalyzed direct arylation, which allows for the functionalization of the heterocyclic core to fine-tune its electronic properties. nih.gov

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound, with its N-H protons in the indazole ring, provides sites for hydrogen bonding, a key interaction in supramolecular assembly. This potential for hydrogen bonding suggests that the molecule could participate in the formation of well-ordered, self-assembled structures.

While direct studies on the supramolecular chemistry of this compound are limited, research on related indazole derivatives provides valuable insights. For example, the study of hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives, which are structurally similar to indazoles, has shown that N-H···O hydrogen bonds can connect neighboring molecules into chains. rsc.org The presence of a crystallization water molecule can further dominate these interactions, leading to the formation of three-dimensional hydrogen-bonded networks. rsc.org

Furthermore, the host-guest chemistry of benzimidazole (B57391) derivatives, which also feature N-H groups, has been explored with macrocyclic hosts like cucurbit[n]urils. researchgate.net These studies demonstrate that non-covalent interactions can lead to the formation of stable host-guest complexes. researchgate.net The ability of this compound to act as a hydrogen bond donor makes it a candidate for the design of new supramolecular architectures and for use in host-guest chemistry, potentially leading to materials with novel functions.

Catalysis and Ligand Design for Metal Complexes

The nitrogen atoms in the pyrazole (B372694) ring of the indazole moiety of this compound make it a promising candidate for use as a ligand in coordination chemistry and catalysis. The lone pairs of electrons on the nitrogen atoms can coordinate to metal centers, forming stable metal complexes.

The use of 1,2,4-triazole (B32235) derivatives, which are bioisosteres of indazoles, as ligands for transition metal complexes is well-established. rsc.org These complexes have shown potential in various catalytic applications. The coordination of these ligands to metal ions can result in complexes with enhanced biological or catalytic activity compared to the free ligands. nih.gov For instance, metal complexes of triazole-derived Schiff base ligands have been synthesized and characterized for their potential as new metallodrugs. rsc.org

The ability of triazoles to form metal-organic frameworks (MOFs) has also been demonstrated. The replacement of a standard pillar ligand with a custom-designed triazole-based ligand in a MOF resulted in a significant enhancement of its CO2 uptake capacity. researchgate.net This suggests that this compound could be a valuable building block for the synthesis of novel MOFs with tailored properties for applications in gas storage, separation, and catalysis. The synthesis of such complexes would likely involve the reaction of the thieno[2,3-g]indazole ligand with a suitable metal salt.

Chemical Probes and Sensors (for non-biological chemical detection)

The development of chemical sensors for the detection of specific analytes is a critical area of research. Fluorescent chemical sensors are particularly attractive due to their high sensitivity and the potential for real-time monitoring. The thieno-fused heterocyclic scaffold is a promising platform for the design of such sensors.

A notable example is a fluorescent probe based on thieno[2,3-b]quinoline-2-carbohydrazide, which was designed for the sequential detection of In³⁺ and Fe³⁺ ions. researchgate.net The probe exhibited fluorescence enhancement upon binding to In³⁺ and subsequent fluorescence quenching upon the addition of Fe³⁺. researchgate.net This differential response allows for the selective detection of these two metal ions. The detection limits for these ions were found to be in the nanomolar and even picomolar range, highlighting the high sensitivity that can be achieved with such systems. researchgate.net

The sensing mechanism of this probe was confirmed through theoretical calculations, which showed that the complexation with the metal ions alters the electronic structure of the molecule, leading to the observed changes in fluorescence. researchgate.net Given the structural and electronic similarities, it is highly probable that derivatives of this compound could be developed into effective chemical probes for the detection of various non-biological analytes. By functionalizing the core structure with appropriate recognition moieties, sensors with high selectivity and sensitivity could be designed.

Conclusion and Future Research Directions

Summary of Key Achievements in Thieno[2,3-g]indazole Research

Research into thieno[2,3-g]indazoles and their derivatives has led to significant advancements in both their synthesis and the understanding of their potential applications. A primary achievement has been the development of viable synthetic routes to the core structure of 1H,4H,5H-thieno[2,3-g]indazole and its analogues.

Key synthetic achievements include:

Palladium-Catalyzed Reactions: One of the notable methods for synthesizing the thieno[2,3-g]indazole scaffold involves palladium-catalyzed direct arylation of indazoles. smolecule.com This approach allows for the introduction of various aryl groups at specific positions under relatively mild conditions. smolecule.com

Cyclocondensation and Multi-component Strategies: The construction of the thieno[2,3-g]indazole core has also been achieved through cyclocondensation reactions. These often involve the use of hydrazine (B178648) derivatives as key building blocks for forming the indazole portion of the molecule. smolecule.com

Environmentally Friendly Methods: For related structures like 2H-benzo[g]thieno[2,3-e]indazoles, catalyst- and acid/base-free photochemical methods have been developed. researchgate.netresearchgate.net These syntheses, which utilize UV light, represent a move towards more sustainable and environmentally benign chemical processes. researchgate.netresearchgate.net

In terms of applications, a major achievement has been the identification of the biological potential of the thieno[2,3-g]indazole scaffold. smolecule.com Research has indicated that compounds within this class exhibit promising anticancer and antimicrobial properties. smolecule.com Specifically, some derivatives have demonstrated efficacy against various cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest. smolecule.com Furthermore, their potential to inhibit bacterial growth suggests they could serve as lead structures for the development of new antibiotics. smolecule.com For instance, derivatives of the related thieno[2,3-g]indolizine system have shown moderate cytotoxic activity and selective toxicity against Gram-positive bacteria. researchgate.net

Unexplored Reactivity and Synthetic Challenges

Despite the progress made, the chemistry of thieno[2,3-g]indazoles is not without its challenges, and many areas of their reactivity remain to be explored. A significant hurdle lies in the development of highly efficient and versatile synthetic methods that allow for broad functionalization of the heterocyclic core.

Current and future synthetic challenges include:

Improving Reaction Conditions: Many existing multi-step syntheses for related heterocyclic systems suffer from harsh reaction conditions, which can limit the scope of compatible functional groups. Future work should focus on developing milder and more efficient protocols.

Regioselectivity: Controlling the regioselectivity during the synthesis and functionalization of the thieno[2,3-g]indazole core is a key challenge. The presence of multiple reactive sites can lead to mixtures of isomers that are difficult to separate.

Access to Diverse Derivatives: While methods to construct the basic scaffold exist, there is a need for synthetic routes that allow for the introduction of a wide variety of substituents on both the thieno and the indazole rings. This is crucial for systematically exploring the structure-activity relationship (SAR) for various applications.

Scalability: For promising compounds to move towards practical applications, the developed synthetic routes must be scalable to produce larger quantities of material, which is often a challenge with complex heterocyclic systems.

The reactivity of the this compound system itself is also an area ripe for investigation. For example, the selective functionalization of the C-H bonds on the thiophene (B33073) and benzene (B151609) rings, the reactivity of the nitrogen atoms in the pyrazole (B372694) ring, and the exploration of cycloaddition reactions involving the thiophene ring are all areas that warrant deeper investigation.

Emerging Trends in Thienoindazole Scaffold Design

The design of new thieno[2,3-g]indazole derivatives is being influenced by broader trends in medicinal chemistry and materials science. These trends are aimed at creating more potent, selective, and application-specific molecules.

Key emerging trends include:

Structure-Based and Fragment-Based Design: Learning from the development of other kinase inhibitors based on the indazole scaffold, future design of thieno[2,3-g]indazole derivatives will likely incorporate structure-guided and fragment-based approaches. nih.gov These computational methods can help in designing molecules with improved binding affinity and selectivity for specific biological targets. nih.gov

Domino and One-Pot Reactions: To improve synthetic efficiency and reduce waste, there is a growing interest in the development of domino and one-pot reactions for the construction of complex heterocyclic systems. researchgate.net Applying these principles to thieno[2,3-g]indazole synthesis could provide more direct and atom-economical routes to a variety of derivatives. researchgate.net

Green Chemistry Approaches: The use of environmentally friendly synthetic methods, such as photochemical reactions, catalyst-free synthesis, and the use of greener solvents, is a significant emerging trend. researchgate.netresearchgate.net These approaches are not only more sustainable but can also sometimes offer unique reactivity and selectivity.

Bioisosteric Replacement: The strategic replacement of functional groups with other groups that have similar physical or chemical properties (bioisosteres) is a common strategy in drug design. This approach can be used to fine-tune the pharmacological properties of thieno[2,3-g]indazole derivatives.

Prospects for Advanced Materials and Mechanistic Discoveries

The future of thieno[2,3-g]indazole research is bright, with potential breakthroughs anticipated in both materials science and fundamental mechanistic understanding. The unique electronic properties of this fused heterocyclic system make it an attractive candidate for applications beyond medicine.

Future prospects include:

Organic Electronics: Thiophene-fused heterocyclic systems are known for their applications in materials chemistry, particularly in the design of molecules for photosensitive and photovoltaic devices. researchgate.net The this compound scaffold is being explored for its potential use in the development of organic semiconductors and other materials with unique electronic properties. smolecule.com Further research in this area could lead to the development of novel materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells.

Mechanistic Insights: A deeper understanding of the mechanisms of the reactions used to synthesize and functionalize thieno[2,3-g]indazoles is crucial for the rational design of improved synthetic routes. Furthermore, detailed mechanistic studies of how these compounds interact with their biological targets will be essential for the development of more potent and selective drugs.

Probes for Chemical Biology: Functionalized thieno[2,3-g]indazoles with fluorescent or other reporter groups could be developed as chemical probes to study biological processes.

Agricultural Chemistry: There is also potential for the application of thieno[2,3-g]indazole derivatives in agricultural chemistry, for example, as novel fungicides or herbicides. smolecule.com

Q & A

Q. Table 1: Optimization of Cyclocondensation Reactions

PrecursorCatalystSolventTemp (°C)Yield (%)Reference
β-Ketoester + HydrazineAcOHEthanol8062
Arylidene + Pd(PPh₃)₄DMF1208578

Q. Table 2: Biological Activity of Key Derivatives

DerivativeTargetIC₅₀ (nM)Key SubstituentsReference
7-Methoxy-benzo[g]indazole5-HT2C12.3-OCH₃ at C7
Trifluoromethyl-indazoleEGFR8.7-CF₃ at C4

Key Challenges and Future Directions

  • Synthetic Scalability : Microwave-assisted synthesis could reduce reaction times from hours to minutes .
  • Toxicity Profiling : In vivo studies are needed to assess hepatotoxicity of trifluoromethylated derivatives .
  • Multi-target Optimization : Hybrid derivatives (e.g., thienoindazole-triazoles) may balance kinase selectivity and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.